Field: Chemistry Research
Application: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Field: Pharmaceutical Chemistry
Application: Fluorinated imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Method: Synthetic approaches towards the preparation of various fluoro-functionalized imidazoles and benzimidazoles are discussed .
Results: Although a large number of pharmaceuticals and agrochemicals contain an imidazole or benzimidazole core, the number of pharmaceuticals and agrochemicals bearing fluorinated imidazoles and benzimidazoles is relatively small .
Field: Photocatalysis
Application: Late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
Method: This process is among the realm of visible light photocatalytic transformations .
Field: Organic Chemistry
Application: Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Method: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
Results: The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) are discussed .
Field: Biochemistry
Application: This process involves the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Method: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
2-(Difluoromethyl)benzylamine is an organic compound characterized by the presence of a difluoromethyl group attached to a benzylamine structure. Its molecular formula is C₈H₉F₂N, and it features a benzene ring substituted with a difluoromethyl group (–CF₂H) and an amine group (–NH₂). This compound is of interest due to its unique electronic properties imparted by the difluoromethyl group, which can influence both chemical reactivity and biological activity.
The difluoromethyl group also allows for specific reactions such as electrophilic aromatic substitution, where the electron-withdrawing nature of the CF₂H group can direct incoming electrophiles to ortho or para positions on the aromatic ring .
Fluorinated compounds, including 2-(difluoromethyl)benzylamine, have shown significant biological activity. They are often investigated for their potential as:
The unique properties of fluorinated compounds can enhance their pharmacokinetic profiles, potentially leading to improved efficacy and reduced side effects in medicinal applications .
Synthesis of 2-(difluoromethyl)benzylamine can be achieved through several methods:
These methods highlight the versatility in synthesizing fluorinated organic compounds, which are increasingly important in pharmaceutical chemistry.
2-(Difluoromethyl)benzylamine has several applications:
Studies examining the interactions of 2-(difluoromethyl)benzylamine with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies often focus on:
Such studies help elucidate its role in drug design and development .
When comparing 2-(difluoromethyl)benzylamine with similar compounds, several noteworthy analogs emerge:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Trifluoromethyl)benzylamine | C₈H₈F₃N | Contains a trifluoromethyl group; higher electronegativity affects reactivity. |
4-Fluoro-2-(trifluoromethyl)benzylamine | C₈H₇F₄N | Exhibits potential as an antitumor agent; different substitution pattern. |
3-(Difluoromethyl)benzylamine | C₈H₉F₂N | Similar structure but different positioning of the difluoromethyl group. |
The uniqueness of 2-(difluoromethyl)benzylamine lies in its specific substitution pattern and the electronic effects of the difluoromethyl group, which can significantly influence its chemical behavior and biological activity compared to these related compounds .
2-(Difluoromethyl)benzylamine is a fluorinated aromatic amine with the systematic name [2-(difluoromethyl)phenyl]methanamine. Its molecular formula is C₈H₉F₂N, and it has a molecular weight of 157.16 g/mol . The compound features a benzylamine backbone substituted with a difluoromethyl group (-CF₂H) at the ortho position of the phenyl ring. Key synonyms include 2-(Difluoromethyl)benzylamine and SCHEMBL16266548 .
Property | Value | Source |
---|---|---|
IUPAC Name | [2-(difluoromethyl)phenyl]methanamine | |
Molecular Formula | C₈H₉F₂N | |
Molecular Weight | 157.16 g/mol | |
CAS Registry Number | 944386-58-7 |
The synthesis of 2-(difluoromethyl)benzylamine emerged as part of broader advances in fluorinated organoamine chemistry. While the exact discovery date remains undocumented in publicly available literature, its development aligns with modern strategies for introducing fluorine substituents into aromatic systems. Recent methodologies, such as transition-metal-free defluorinative alkylation of benzyl amines with trifluoromethyl alkenes (reported in 2024), highlight efficient routes to gem-difluorohomoallyl amines . Additionally, C−F bond activation techniques, enabling the synthesis of aryl difluoromethyl bicyclo systems, have expanded access to such compounds .
2-(Difluoromethyl)benzylamine occupies a distinct niche among fluorinated benzylamines due to its difluoromethyl group, which contrasts with trifluoromethyl (-CF₃) or mono-fluorinated analogs. This structural difference impacts electronic properties and steric effects:
For comparison, 4-(trifluoromethyl)benzylamine and 2-fluoro-6-(trifluoromethyl)benzylamine are structurally related but differ in substitution patterns and fluorine density.
The molecular geometry of 2-(difluoromethyl)benzylamine is characterized by the spatial arrangement of the difluoromethyl group relative to the benzylamine backbone [28] [29]. Conformational analysis reveals that the compound can adopt multiple conformations due to rotation around the carbon-carbon bond connecting the difluoromethyl group to the aromatic ring [28] [31]. The preferred conformations are influenced by both steric and electronic factors, with the difluoromethyl group exhibiting restricted rotational freedom compared to simple alkyl substituents [31] [32].
Research on related benzylamine systems demonstrates that the orientation of substituent groups significantly affects the overall molecular geometry [28]. In the case of 2-(difluoromethyl)benzylamine, the difluoromethyl group tends to adopt orientations that minimize steric hindrance with the adjacent aminomethyl group while optimizing electronic interactions [29] [32]. The perpendicular orientation of the difluoromethyl group relative to the aromatic plane represents one of the energetically favorable conformations [28].
The conformational flexibility of the difluoromethyl group is governed by rotational barriers that typically range from moderate to high energy values [31]. Computational studies indicate that the rotational barrier for difluoromethyl groups can reach approximately 73 kilojoules per mole, significantly higher than those observed for simple alkyl groups [31]. This restricted rotation contributes to the conformational preference and influences the three-dimensional structure of the molecule [31] [32].
The molecular geometry is further influenced by the hydrogen bonding capability of the difluoromethyl group [29]. The acidic hydrogen atom in the difluoromethyl moiety can participate in weak intramolecular interactions, potentially stabilizing specific conformations [29]. These interactions play a crucial role in determining the equilibrium geometry and conformational distribution of the compound in solution [29].
The electronic structure of 2-(difluoromethyl)benzylamine is profoundly influenced by the presence of the difluoromethyl substituent, which introduces significant electronegativity to the molecular framework [4] [12]. The two fluorine atoms in the difluoromethyl group create a strong electron-withdrawing effect that affects the electron density distribution throughout the aromatic system [12] [15]. This electronic perturbation results in altered frontier orbital energies and modified reactivity patterns compared to the unsubstituted benzylamine [33] [35].
The difluoromethyl group exhibits unique hydrogen bonding properties due to the acidic nature of the carbon-hydrogen bond [22] [29]. The hydrogen bond acidity parameters for difluoromethyl groups range from 0.085 to 0.126, indicating moderate hydrogen bond donor capability [22]. This property positions the difluoromethyl group as an effective bioisostere for hydroxyl, thiol, or amine functional groups in various molecular recognition processes [22]. The lipophilic nature of the difluoromethyl group, combined with its hydrogen bonding ability, creates a unique balance of properties that can modulate molecular interactions [22].
The electronic effects of fluorine substitution extend to the modification of molecular dipole moments and polarizability [12] [31]. The difluoromethyl group contributes to an increase in the overall molecular dipole, which influences intermolecular interactions and solvent compatibility [12]. Studies on related fluorinated systems demonstrate that the incorporation of difluoromethyl groups can significantly alter the electronic distribution, typically resulting in stabilization of charged intermediates and modification of reaction pathways [12] [15].
Table 2: Electronic Effects of the Difluoromethyl Group
Property | Description | Reference |
---|---|---|
Electronegativity Effect | Strong electron-withdrawing influence on aromatic system | [4] [12] |
Hydrogen Bond Donor Capability | Acidity parameters (A) range from 0.085-0.126 | [22] [29] |
Dipole Moment | Significant contribution to molecular dipole | [12] [31] |
Rotational Barrier | Moderate to high energy barriers (≈73 kJ/mol) | [31] [32] |
Conformational Preference | Specific orientations favored by electronic factors | [28] [29] [32] |
Frontier Orbital Effects | Modification of HOMO and LUMO energies | [33] [35] |
The influence of fluorine substituents on the electronic structure manifests in modifications to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [33] [35]. Computational studies on fluorinated aromatic systems reveal that fluorine substitution typically results in lowering of both frontier orbital energies, with the magnitude of this effect depending on the position and number of fluorine atoms [35]. In 2-(difluoromethyl)benzylamine, the ortho positioning of the difluoromethyl group creates specific electronic perturbations that influence the molecule's reactivity and interaction patterns [17] [18].
A comprehensive comparison of 2-(difluoromethyl)benzylamine with structurally related fluorinated benzylamines reveals distinct differences in physical, chemical, and electronic properties [7] [8] [24] [25]. The trifluoromethyl analogs, including 2-(trifluoromethyl)benzylamine and 4-(trifluoromethyl)benzylamine, exhibit higher molecular weights (175.15 grams per mole) due to the additional fluorine atom [7] [24]. The increased fluorine content in trifluoromethyl derivatives results in enhanced electron-withdrawing effects and modified physical properties compared to the difluoromethyl variant [7] [24].
The positional isomers demonstrate significant variations in their physical properties and conformational preferences [7] [24]. 2-(Trifluoromethyl)benzylamine exhibits a boiling point of 108-110 degrees Celsius at 64 millimeters of mercury pressure, substantially lower than the extrapolated boiling point of 2-(difluoromethyl)benzylamine [7]. This difference reflects the impact of fluorine substitution pattern on intermolecular interactions and vapor pressure characteristics [7] [24].
Table 3: Comparative Analysis of Fluorinated Benzylamines
Compound | Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa (predicted) |
---|---|---|---|---|---|
2-(Difluoromethyl)benzylamine | C8H9F2N | 157.16 | 1.24 | 210-215 (extrapolated) | ~8.3 (estimated) |
2-(Trifluoromethyl)benzylamine | C8H8F3N | 175.15 | 1.249 | 108-110 (64 mmHg) | 8.27±0.10 |
4-(Trifluoromethyl)benzylamine | C8H8F3N | 175.15 | 1.229 | 79-82 (15 mmHg) | 8.60±0.10 |
2-(Difluoromethoxy)benzylamine | C8H9F2NO | 173.16 | 1.196 | 214.1±35.0 | 8.60±0.10 |
The difluoromethoxy analog, 2-(difluoromethoxy)benzylamine, provides an interesting comparison as it contains the same number of fluorine atoms but in an ether linkage rather than direct carbon attachment [8] [25]. This structural variation results in a higher molecular weight (173.16 grams per mole) due to the additional oxygen atom and demonstrates different electronic effects [8] [25]. The difluoromethoxy group exhibits distinct hydrogen bonding characteristics compared to the difluoromethyl group, influencing the overall molecular properties [8] [25].
Conformational analysis studies reveal that different fluorinated benzylamine derivatives exhibit varying degrees of conformational flexibility [16] [19] [21]. The difluoromethyl group in 2-(difluoromethyl)benzylamine provides a balance between conformational restriction and flexibility that differs from both the more rigid trifluoromethyl analogs and the more flexible difluoromethoxy variant [16] [21]. These conformational differences translate into distinct biological and chemical properties, making each fluorinated derivative suitable for specific applications [16] [19].